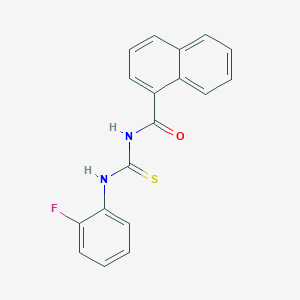
4-bromo-N-(4-fluorophenyl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(4-fluorophenyl)-3,5-dimethoxybenzamide, also known as Bromo-Dimethoxy-Fluoro-Benzamide (BDFB), is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BDFB belongs to the class of benzamides and is known to have a broad range of biological activities.
Mécanisme D'action
The exact mechanism of action of BDFB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. BDFB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. BDFB has also been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects
BDFB has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. BDFB has also been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce tumor growth in animal models of cancer. Additionally, BDFB has been reported to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
BDFB has several advantages for lab experiments. It has been shown to have low toxicity and good solubility in water and organic solvents. BDFB is also relatively easy to synthesize and can be obtained in high yield. However, one limitation of BDFB is its limited stability in solution, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of BDFB. One area of interest is the development of BDFB as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route of BDFB for these conditions. Another area of interest is the elucidation of the exact mechanism of action of BDFB, which could lead to the development of more potent and selective analogs. Finally, the study of BDFB in animal models of neurological and psychiatric disorders could provide valuable insights into its potential use as a treatment for these conditions.
Conclusion
In conclusion, BDFB is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BDFB has been shown to have anti-inflammatory, analgesic, and anti-cancer activities. It has also been reported to have anxiolytic and antidepressant effects. Further studies are needed to determine the optimal dosage and administration route of BDFB for these conditions. Additionally, the elucidation of the exact mechanism of action of BDFB could lead to the development of more potent and selective analogs.
Méthodes De Synthèse
The synthesis of BDFB involves the reaction of 4-bromo-3,5-dimethoxybenzoic acid with 4-fluoroaniline in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields BDFB as a white solid with a melting point of 151-152°C.
Applications De Recherche Scientifique
BDFB has been studied extensively for its potential pharmacological properties. It has been found to have anti-inflammatory, analgesic, and anti-cancer activities. BDFB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BDFB has been reported to have anxiolytic and antidepressant effects.
Propriétés
Nom du produit |
4-bromo-N-(4-fluorophenyl)-3,5-dimethoxybenzamide |
|---|---|
Formule moléculaire |
C15H13BrFNO3 |
Poids moléculaire |
354.17 g/mol |
Nom IUPAC |
4-bromo-N-(4-fluorophenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C15H13BrFNO3/c1-20-12-7-9(8-13(21-2)14(12)16)15(19)18-11-5-3-10(17)4-6-11/h3-8H,1-2H3,(H,18,19) |
Clé InChI |
ACODPSSMAQQCEC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NC2=CC=C(C=C2)F |
SMILES canonique |
COC1=CC(=CC(=C1Br)OC)C(=O)NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)

![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)



![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)
![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)
